molecular formula C22H27FN4O2 B2582295 N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide CAS No. 922035-70-9

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

Cat. No. B2582295
CAS RN: 922035-70-9
M. Wt: 398.482
InChI Key: ZATBXHLQAANAMM-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
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Scientific Research Applications

Neurokinin-1 Receptor Antagonists

Compounds similar to the one mentioned have been investigated for their potential as neurokinin-1 (NK1) receptor antagonists. These substances play a crucial role in the development of new treatments for emesis (nausea and vomiting) and psychiatric disorders such as depression. For instance, 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is highlighted for its high affinity and orally active properties as an h-NK(1) receptor antagonist with significant solubility in water, suggesting its suitability for both intravenous and oral administration in clinical settings (Harrison et al., 2001).

Orexin Receptor Antagonism

Research on compounds targeting orexin receptors has shown promising results in sleep regulation and the potential treatment of sleep disorders. Blockade of orexin-1 receptors, for example, has been studied for its effects on sleep promotion, indicating that selective inhibition of these receptors can initiate and prolong sleep without affecting other neurotransmission systems critically. This suggests a targeted approach for managing sleep disorders, emphasizing the compound's potential in neuroscience research (Dugovic et al., 2009).

Anticancer Research

Compounds with similar chemical structures have been evaluated for their anticancer properties. The development of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, for instance, has been pursued to discover new anticancer agents. These compounds exhibit moderate to high levels of antitumor activities against various cancer cell lines, highlighting the chemical structure's role in advancing oncology research and offering a foundation for developing new therapeutic agents (Fang et al., 2016).

Fluorescent and Colorimetric Sensors

Research into fluorescent and colorimetric sensors derived from benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid demonstrates the potential application of similar compounds in chemical sensing. These probes have shown promise in detecting pH changes and specific ions, providing valuable tools for biochemical and environmental monitoring (Liu et al., 2015).

Alzheimer's Disease Research

Compounds with similar functionalities have been used in imaging studies to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living patients with Alzheimer's disease. This research is crucial for the early diagnosis and monitoring of Alzheimer's disease progression, offering insights into the disease's pathophysiology and potential therapeutic targets (Shoghi-Jadid et al., 2002).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-14-5-7-17(12-18(14)23)25-22(29)21(28)24-13-20(26(2)3)15-6-8-19-16(11-15)9-10-27(19)4/h5-8,11-12,20H,9-10,13H2,1-4H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATBXHLQAANAMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-N2-(3-fluoro-4-methylphenyl)oxalamide

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